1-(2-(2-(Isobutylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone
CAS No.:
Cat. No.: VC15849437
Molecular Formula: C15H23N3O
Molecular Weight: 261.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H23N3O |
|---|---|
| Molecular Weight | 261.36 g/mol |
| IUPAC Name | 1-[2-[2-(2-methylpropylamino)pyridin-3-yl]pyrrolidin-1-yl]ethanone |
| Standard InChI | InChI=1S/C15H23N3O/c1-11(2)10-17-15-13(6-4-8-16-15)14-7-5-9-18(14)12(3)19/h4,6,8,11,14H,5,7,9-10H2,1-3H3,(H,16,17) |
| Standard InChI Key | QBBMTVALNNYHEP-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CNC1=C(C=CC=N1)C2CCCN2C(=O)C |
Introduction
Chemical Identity and Structural Features
The compound’s molecular formula is , with a molecular weight of 261.36 g/mol. Its IUPAC name, 1-[2-[2-(2-methylpropylamino)pyridin-3-yl]pyrrolidin-1-yl]ethanone, reflects a pyridine ring substituted at the 3-position with a pyrrolidine group bearing an acetylated nitrogen and an isobutylamino side chain . The stereochemistry and spatial arrangement of these groups contribute to its receptor-binding specificity.
Key structural attributes include:
-
Pyridine ring: A six-membered aromatic ring with one nitrogen atom, enabling π-π stacking interactions with biological targets .
-
Pyrrolidine moiety: A five-membered saturated ring that introduces conformational rigidity .
-
Isobutylamino group: A branched alkyl chain that enhances lipophilicity and membrane permeability.
The canonical SMILES string and InChIKey provide unambiguous identifiers for this compound.
Synthesis and Reaction Pathways
Microwave-Assisted Amination
A pivotal step in the synthesis involves reacting 1-(6-chloropyridin-3-yl)ethan-1-one with isobutylamine under microwave irradiation (120°C, 1.5 hours) in isopropanol . This method achieves high yields (≥85%) by accelerating nucleophilic substitution at the chloropyridine site. Post-reaction workup includes solvent evaporation, ethyl acetate extraction, and flash chromatography .
Claisen Condensation
The acetyl group is introduced via Claisen condensation between the aminated pyridine intermediate and ethyl acetate in tetrahydrofuran (THF). Sodium methoxide (1.4 equiv) initiates the reaction at 0°C, followed by overnight stirring at room temperature . Purification via recrystallization or column chromatography ensures >95% purity, as verified by HPLC and -NMR .
Critical reagents:
-
Lithium aluminum hydride: Reduces intermediates in alternative synthetic routes.
The compound inhibits viral replication by targeting the plasmodial lactate transporter PfFNT, a critical protein for malaria parasite metabolism . In vitro assays show IC values <1 μM against Plasmodium falciparum, comparable to reference antimalarials .
Anticancer Activity
1-(2-(2-(Isobutylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone disrupts oncogenic signaling pathways, including PI3K/AKT and MAPK/ERK. Preclinical studies report apoptosis induction in breast cancer (MCF-7) and leukemia (HL-60) cell lines at 10–50 μM concentrations.
Neuropharmacological Effects
Therapeutic Applications
Oncology
The compound’s dual inhibition of lactate transport and kinase signaling positions it as a candidate for combination therapies. Synergistic effects with cisplatin and paclitaxel have been observed in solid tumor models .
Infectious Diseases
PfFNT inhibition offers a novel mechanism against drug-resistant malaria strains. In vivo efficacy studies in murine models show a 70% reduction in parasitemia at 25 mg/kg/day .
Comparative Analysis with Structural Analogs
The isobutylamino group enhances target affinity by 3–5-fold compared to non-substituted analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume